molecular formula C9H12N4S2 B3279781 4,6-Bis(ethylthio)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 70011-73-3

4,6-Bis(ethylthio)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B3279781
CAS No.: 70011-73-3
M. Wt: 240.4 g/mol
InChI Key: UGHIWOKEDLUUTN-UHFFFAOYSA-N
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Description

Significance of Fused Heterocycles in Synthetic Chemistry and Chemical Biology

Fused heterocyclic compounds, which consist of two or more interconnected rings where at least one ring contains an atom other than carbon, are cornerstones of synthetic and medicinal chemistry. airo.co.in These structures are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. researchgate.netias.ac.in The fusion of heterocyclic rings often results in rigid, planar molecules with distinct electronic properties and enhanced chemical stability. ias.ac.in This structural rigidity allows for more specific and efficient interactions with biological targets, such as enzymes and receptors, making them highly valued in drug discovery. ias.ac.in The diverse biological activities exhibited by fused heterocycles are extensive, encompassing anticancer, antibacterial, antiviral, and antifungal properties. airo.co.inijpsr.com Their versatility and the ability to fine-tune their characteristics through synthetic modifications continue to fuel significant research interest. ias.ac.in

Overview of Pyrazolo[3,4-d]pyrimidine System Research

The pyrazolo[3,4-d]pyrimidine system is a prominent bicyclic heterocycle formed by the fusion of a pyrazole (B372694) ring and a pyrimidine (B1678525) ring. ekb.eg A key feature of this scaffold is its structural analogy to purines, the fundamental components of nucleic acids, which makes it a "bioisostere" of molecules like adenine (B156593). nih.govrsc.orgresearchgate.net This similarity allows pyrazolo[3,4-d]pyrimidine derivatives to function as antagonists or competitive inhibitors for enzymes that naturally bind purines. nih.govekb.eg

Consequently, this scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide spectrum of pharmacological activities. researchgate.net Extensive research has demonstrated their potential as anticancer agents, often by inhibiting protein kinases that are crucial for cancer cell proliferation. ekb.egnih.govnih.gov Beyond oncology, various derivatives have been investigated for anti-inflammatory, antimicrobial, antimalarial, and antiviral activities. ekb.eg The initial synthesis of this system was aimed at creating adenosine (B11128) nucleoside analogues for cancer and viral therapies. ekb.eg

Specific Focus on Thioether-Substituted Pyrazolo[3,4-d]pyrimidines: Chemical Rationale and Research Trajectory

The introduction of thioether (-SR) groups onto the pyrazolo[3,4-d]pyrimidine core, particularly at the 4- and 6-positions, is a key synthetic strategy. These sulfur-containing substituents significantly influence the molecule's electronic and steric properties. More importantly, thioether groups serve as versatile chemical handles. They are effective leaving groups that can be readily displaced by a wide range of nucleophiles, such as amines, enabling the synthesis of large and diverse libraries of new compounds for biological screening. nih.gov

The research trajectory for these compounds often involves their use as key intermediates. A closely related analogue, 4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine, has been extensively used as a starting material for the synthesis of novel derivatives through reactions like alkylation. researchgate.net These synthetic efforts aim to develop compounds with tailored biological activities, including potential kinase inhibitors for cancer therapy and agents with antimycobacterial properties. nih.govresearchgate.net The subject of this survey, 4,6-Bis(ethylthio)-1H-pyrazolo[3,4-d]pyrimidine, functions similarly as a foundational block for creating more complex and potentially therapeutic molecules.

Scope and Objectives of the Academic Research Survey

The primary objective of this academic research survey is to present a focused and scientifically accurate overview of the chemical compound this compound. The scope is strictly confined to the chemical aspects of this molecule, providing a resource for researchers in synthetic and medicinal chemistry.

This survey aims to:

Situate the compound within the broader, significant classes of fused heterocycles and pyrazolo[3,4-d]pyrimidines.

Elucidate the chemical rationale for the inclusion of ethylthio substituents and the research trajectory for such compounds.

Compile and detail available research findings concerning the synthesis and chemical properties of this compound.

Highlight its application as a versatile intermediate in the synthesis of other derivatives.

The article will present this information in a structured format, incorporating data tables to summarize key findings and maintain a professional, authoritative tone.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-bis(ethylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4S2/c1-3-14-8-6-5-10-13-7(6)11-9(12-8)15-4-2/h5H,3-4H2,1-2H3,(H,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGHIWOKEDLUUTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=NC2=C1C=NN2)SCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Elucidation and Solid State Analysis of 4,6 Bis Ethylthio 1h Pyrazolo 3,4 D Pyrimidine

High-Resolution Spectroscopic Characterization for Detailed Structural Assignment

Spectroscopic analysis provides the primary evidence for the covalent structure of a molecule. A combination of nuclear magnetic resonance, vibrational spectroscopy, and mass spectrometry offers a complete picture of the atomic connectivity and functional groups present in 4,6-Bis(ethylthio)-1H-pyrazolo[3,4-d]pyrimidine.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, heteronuclear correlations)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR spectra provide direct evidence for the constituent protons and carbon atoms.

In ¹H NMR, the ethylthio groups are expected to present a characteristic quartet for the methylene (B1212753) protons (-S-CH₂-) and a triplet for the methyl protons (-CH₃). The methylene quartet appears at a downfield position due to the deshielding effect of the adjacent sulfur atom. The pyrazolo[3,4-d]pyrimidine core contributes a signal for the C3-H proton and a broad, exchangeable signal for the N1-H proton of the pyrazole (B372694) ring.

In ¹³C NMR, distinct signals for the methyl and methylene carbons of the two equivalent ethylthio groups are expected. The spectrum would also feature signals for the five unique carbon atoms of the heterocyclic core. The chemical shifts of the core carbons are influenced by the nitrogen atoms and the electron-donating sulfur substituents.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ) in ppm Predicted values based on data from analogous structures.

Atom Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
NH (Position 1) ~13.0-14.0 (broad) -
CH (Position 3) ~8.0-8.5 ~130-135
C3a - ~110-115
C4 - ~165-170
C6 - ~168-173
C7a - ~152-156
S-CH₂ -CH₃ ~3.2-3.4 (quartet) ~26-30

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show a distinct stretching vibration for the N-H bond of the pyrazole ring, typically appearing as a medium to sharp band in the 3100-3300 cm⁻¹ region. The aromatic C-H stretching of the C3-H bond would be observed around 3000-3100 cm⁻¹. Vibrations corresponding to the C=N and C=C bonds within the fused heterocyclic ring system would produce a series of complex bands in the 1400-1650 cm⁻¹ fingerprint region. The aliphatic C-H stretching vibrations of the ethyl groups are expected in the 2850-2980 cm⁻¹ range. The C-S stretching vibrations, which confirm the presence of the thioether linkages, typically appear as weaker bands in the 600-800 cm⁻¹ region.

Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations of the pyrazolo[3,4-d]pyrimidine core and the C-S bonds, which often give rise to strong Raman signals.

Table 2: Expected Principal Vibrational Bands (cm⁻¹)

Functional Group Expected Frequency Range (cm⁻¹) Spectroscopy Method
N-H Stretch 3100 - 3300 IR
Aromatic C-H Stretch 3000 - 3100 IR, Raman
Aliphatic C-H Stretch 2850 - 2980 IR, Raman
C=N / C=C Stretches 1400 - 1650 IR, Raman

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, the molecular formula is C₉H₁₂N₄S₂. HRMS analysis, typically using electrospray ionization (ESI), would be expected to show a prominent protonated molecular ion [M+H]⁺. The measured mass-to-charge ratio (m/z) of this ion would be compared to the calculated theoretical mass. An agreement within a few parts per million (ppm) would provide unambiguous confirmation of the molecular formula.

Table 3: High-Resolution Mass Spectrometry Data

Parameter Value
Molecular Formula C₉H₁₂N₄S₂
Calculated Exact Mass [M] 240.0503

Single Crystal X-ray Diffraction Studies

While spectroscopic methods define the covalent bonding, single crystal X-ray diffraction provides the ultimate, unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique maps the precise location of each atom, revealing detailed information about conformation, bond parameters, and intermolecular interactions. Although a specific crystal structure for the title compound is not publicly available, analysis of closely related structures allows for a detailed prediction of its solid-state characteristics.

Molecular Conformation and Geometric Parameters (bond lengths, angles, dihedral angles)

An X-ray diffraction study would reveal that the fused pyrazolo[3,4-d]pyrimidine ring system is largely planar, a common feature for such aromatic heterocyclic cores. The two ethylthio groups attached at positions C4 and C6 would extend from this plane. The geometric parameters—bond lengths and angles—within the heterocyclic core would be consistent with its aromatic character, showing values intermediate between single and double bonds.

The conformation of the ethylthio (-S-CH₂-CH₃) side chains would be defined by the dihedral angles around the C(ring)-S and S-C bonds. These groups possess rotational freedom, and their final orientation in the crystal would be determined by the need to minimize steric hindrance and optimize packing efficiency.

Table 4: Predicted Key Geometric Parameters Based on data from analogous pyrazolo[3,4-d]pyrimidine structures.

Parameter Description Expected Value
C=N bond lengths Bonds within the pyrimidine (B1678525) and pyrazole rings ~1.32 - 1.38 Å
C-S bond length Bond between pyrimidine ring and sulfur ~1.75 - 1.79 Å
S-C bond length Bond between sulfur and ethyl group ~1.80 - 1.84 Å
C-N-C bond angles Angles within the heterocyclic rings ~115° - 125°

Crystal Packing and Supramolecular Assembly (e.g., hydrogen bonding networks, π-π stacking, van der Waals interactions)

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by non-covalent intermolecular forces. For this compound, several key interactions are expected to direct its supramolecular assembly.

Hydrogen Bonding: The most significant directional interaction would be the hydrogen bond formed between the pyrazole N1-H donor of one molecule and a nitrogen acceptor (likely N5 or N7) on an adjacent molecule. This interaction would likely lead to the formation of infinite chains or dimeric pairs, which are common motifs in N-H containing heterocyclic structures.

π-π Stacking: The planar, electron-rich pyrazolo[3,4-d]pyrimidine core is highly susceptible to π-π stacking interactions. Molecules would likely arrange in offset parallel stacks to maximize this stabilizing interaction between the aromatic rings of neighboring molecules.

Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmdpi.com This method partitions the crystal space into regions where the electron distribution of a procrystal (a sum of spherical atomic electron densities) is dominated by a specific molecule. mdpi.com The Hirshfeld surface itself is defined as the boundary of this molecular space. By mapping various properties onto this surface, such as the normalized contact distance (d_norm), a detailed picture of the molecular environment emerges. nih.gov The d_norm function combines the distances from the surface to the nearest atom internal (d_i) and external (d_e) to the surface, normalized by the van der Waals radii of the atoms. This mapping allows for the immediate identification of significant intermolecular contacts, which appear as red regions on the surface, indicating contacts shorter than the sum of van der Waals radii. nih.govmdpi.com

For this compound, the Hirshfeld surface analysis reveals the nature and prevalence of various non-covalent interactions that dictate the crystal packing. The analysis is complemented by 2D fingerprint plots, which are unique two-dimensional histograms of d_i versus d_e, summarizing all intermolecular contacts in the crystal. crystalexplorer.netnih.gov Each point on the plot corresponds to a specific (d_i, d_e) pair on the surface, with the color indicating the relative frequency of that pair. crystalexplorer.net

H···H Interactions: Typically, these are the most abundant contacts, appearing as a large, diffuse region in the center of the fingerprint plot and accounting for a substantial portion of the Hirshfeld surface. nih.gov

N···H/H···N Interactions: These are indicative of hydrogen bonding. In the fingerprint plot, they appear as distinct, sharp "spikes." The N-H group of the pyrazole ring can act as a hydrogen bond donor to a nitrogen atom of an adjacent pyrimidine ring, forming chains or dimers that stabilize the crystal structure.

S···H/H···S Interactions: The ethylthio groups introduce the possibility of weak C-H···S hydrogen bonds. These interactions would be visible on the d_norm map as faint reddish spots and would appear as characteristic wings on the decomposed fingerprint plot.

C···H/H···C Interactions: These contacts are associated with C-H···π interactions, where a C-H bond points towards the aromatic pyrazolopyrimidine ring system of a neighboring molecule. nih.gov

π–π Stacking: The planar pyrazolo[3,4-d]pyrimidine core may engage in π–π stacking interactions with adjacent molecules, which would be identified by the presence of adjacent red and blue triangles on the Hirshfeld surface mapped with the shape-index property. nih.gov

The quantitative contributions of these interactions, derived from the 2D fingerprint plots of analogous structures, provide insight into the packing hierarchy.

Table 1: Anticipated Percentage Contributions of Intermolecular Contacts for this compound Based on Hirshfeld Surface Analysis of Analogous Compounds. nih.govnih.gov
Interaction TypeAnticipated Contribution (%)Characteristic Feature in 2D Fingerprint Plot
H···H45 - 55Large, diffuse central region
C···H/H···C15 - 25Prominent "wings"
N···H/H···N10 - 20Sharp, distinct spikes
S···H/H···S5 - 10Subtle "wings" at larger d_e/d_i values
Other (C···C, N···S, etc.)< 5Scattered points

Conformational Analysis and Dynamics

Experimental Studies of Molecular Flexibility and Rotational Barriers

The molecular flexibility of this compound is primarily determined by the rotational freedom of the two ethylthio substituents attached to the rigid pyrazolopyrimidine core. The key degrees of freedom are the rotations around the C4-S and C6-S bonds, as well as the S-C(ethyl) bonds.

Experimental investigations into the conformational dynamics and rotational energy barriers of this specific compound are not extensively documented in the literature. However, insights can be gleaned from crystallographic data of related substituted pyrazolo[3,4-d]pyrimidines and general principles of conformational analysis. mdpi.com X-ray crystallography studies on analogous compounds often reveal a preferred conformation in the solid state, which is a result of minimizing steric hindrance and maximizing favorable intermolecular interactions within the crystal lattice. nih.govnih.gov For instance, studies on N-benzyl substituted pyrazolopyrimidines show the benzyl (B1604629) group is significantly rotated out of the plane of the heterocyclic core, indicating steric pressure influences the solid-state conformation. nih.gov The existence of conformational polymorphs in some bioactive pyrazolo[3,4-d]pyrimidines demonstrates that the same molecule can adopt different conformations dictated by the nuances of crystal packing. mdpi.com

For this compound, the ethyl groups are expected to possess considerable rotational freedom in the solution or gas phase. The barriers to rotation around the C(pyrimidine)-S bonds would be influenced by steric interactions between the ethyl groups and the adjacent pyrazole proton (H3) or the pyrimidine ring itself.

Techniques such as variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy are standard experimental methods for quantifying rotational barriers (the Gibbs free energy of activation, ΔG‡) in solution. By monitoring the coalescence of distinct NMR signals from conformationally non-equivalent nuclei as the temperature is raised, it is possible to calculate the rate of interconversion between conformers and thus the energy barrier separating them. iu.edu.sa Such an experiment on this compound could potentially resolve distinct signals for the methylene or methyl protons of the ethyl groups at low temperatures if the rotation around the C-S bonds is slow on the NMR timescale.

Theoretical Modeling of Conformational Landscapes

In the absence of extensive experimental data, theoretical modeling provides a robust framework for exploring the conformational landscape of this compound. Quantum mechanical methods, particularly Density Functional Theory (DFT), are well-suited for mapping the potential energy surface (PES) associated with the rotation of the ethylthio groups. iu.edu.sa

A systematic conformational search can be performed by systematically rotating the dihedral angles associated with the C4-S and C6-S bonds. For each ethylthio group, there are two key dihedral angles: τ1 (N5-C4-S-C_ethyl) and τ2 (N5-C6-S-C_ethyl). By performing a relaxed scan of the PES along these coordinates, one can identify the low-energy minima, corresponding to stable conformers, and the transition states that connect them. The energy difference between a minimum and a connecting transition state represents the rotational energy barrier. mdpi.com

The calculations would likely reveal several stable conformers based on the relative orientation of the two ethyl groups with respect to the heterocyclic plane. The ethyl groups could be oriented 'in' (towards the other substituent) or 'out' (away from the other substituent), and 'up' or 'down' relative to the ring plane. The conformational preferences will be a balance between stabilizing factors, such as potential intramolecular C-H···N interactions, and destabilizing steric repulsions.

The results from such theoretical modeling can be summarized to predict the most stable conformer and the energy penalties for adopting other conformations.

Table 2: Hypothetical Relative Energies of Possible Conformers of this compound from Theoretical Calculations.
Conformer DescriptionRelative Energy (kJ/mol)Key Dihedral Angles (τ1, τ2)Anticipated Stability Factors
Anti-Anti (Outward)0.0 (Global Minimum)~180°, ~180°Minimizes steric hindrance between ethyl groups
Syn-Anti5 - 10~0°, ~180°Moderate steric interaction
Syn-Syn (Inward)> 15~0°, ~0°High steric repulsion between ethyl groups

These theoretical models not only predict the most likely structures but also provide the energetic framework for understanding the molecule's dynamic behavior in different environments, complementing the static picture provided by solid-state analysis. mdpi.comiu.edu.sa

Theoretical and Computational Chemistry Studies of 4,6 Bis Ethylthio 1h Pyrazolo 3,4 D Pyrimidine

Electronic Structure and Quantum Chemical Analysis

Quantum chemical analysis is a powerful tool for understanding the electronic properties and reactivity of molecules. For a compound like 4,6-Bis(ethylthio)-1H-pyrazolo[3,4-d]pyrimidine, these studies would provide insights into its stability, potential interaction sites, and spectroscopic properties.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a common approach for optimizing molecular geometries and calculating various electronic properties. For analogous pyrazolo[3,4-d]pyrimidine derivatives, DFT calculations, often using the B3LYP hybrid functional with various basis sets (e.g., 6-311++G(d,p)), have been successfully employed to model geometrical parameters.

Time-Dependent DFT (TD-DFT) is an extension of DFT used to study the excited states of molecules. This method is crucial for predicting electronic absorption spectra (UV-Vis spectra) and understanding the nature of electronic transitions within the molecule. A TD-DFT study on this compound would calculate the excitation energies, oscillator strengths, and wavelengths of maximum absorption (λmax), providing a theoretical basis for its photophysical properties.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity and lower stability. For this compound, a HOMO-LUMO analysis would involve visualizing the spatial distribution of these orbitals to identify the electron-rich and electron-poor regions of the molecule. This information is valuable for predicting how the molecule will interact with other chemical species.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Related Quantum Chemical Descriptors for this compound

ParameterSymbolValue (eV)Description
Highest Occupied Molecular Orbital EnergyEHOMOData not availableEnergy of the outermost electron-donating orbital.
Lowest Unoccupied Molecular Orbital EnergyELUMOData not availableEnergy of the innermost electron-accepting orbital.
HOMO-LUMO Energy GapΔEData not availableIndicates chemical reactivity and kinetic stability.
Ionization PotentialIPData not availableThe minimum energy required to remove an electron.
Electron AffinityEAData not availableThe energy released when an electron is added.
ElectronegativityχData not availableThe ability of an atom to attract shared electrons.
Chemical HardnessηData not availableResistance to change in electron distribution.
Chemical SoftnessSData not availableThe reciprocal of chemical hardness.
Electrophilicity IndexωData not availableA measure of the electrophilic power of a molecule.

Note: The values in this table are placeholders as specific computational data for this compound could not be located.

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule. It helps in identifying the regions that are rich or poor in electron density. In an MEP map, different colors represent different electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue represents regions of low electron density (positive potential), susceptible to nucleophilic attack. Green areas denote neutral or near-zero potential.

For this compound, an MEP map would reveal the electronegative nitrogen atoms of the pyrimidine (B1678525) and pyrazole (B372694) rings and the sulfur atoms of the ethylthio groups as potential sites for electrophilic interaction. The hydrogen atoms, particularly the one on the pyrazole nitrogen, would likely appear as electropositive regions.

Tautomerism and Prototropic Equilibria (e.g., 1H- vs 2H-pyrazolo tautomers, if applicable)

Tautomerism is a phenomenon where a single compound exists in two or more interconvertible forms that differ in the position of a proton. For pyrazole-containing heterocycles like this compound, prototropic tautomerism involving the pyrazole ring (1H- vs. 2H- tautomers) is a key consideration. The relative stability of these tautomers can significantly influence the compound's chemical and biological properties.

Theoretical Prediction of Tautomeric Stability in Gas Phase and Solution

Computational methods, particularly DFT, are extensively used to predict the relative stabilities of different tautomers. By calculating the total electronic energies of the optimized geometries of each tautomer, researchers can determine the most stable form in the gas phase. The tautomer with the lowest energy is considered the most stable.

For this compound, a theoretical study would involve optimizing the geometries of the 1H- and 2H- tautomers and any other potential tautomeric forms. The relative energies would then be calculated to predict their equilibrium populations.

Influence of Solvent Effects on Tautomeric Preferences

The stability of tautomers can be significantly influenced by the surrounding solvent. Solvents can stabilize one tautomer over another through specific interactions like hydrogen bonding or non-specific electrostatic interactions. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of a solvent on tautomeric equilibria.

A computational study on this compound would involve calculating the energies of the tautomers in different solvents of varying polarity. This would help in understanding how the tautomeric preference shifts from the gas phase to a solution environment, which is crucial for predicting its behavior in biological systems.

Table 2: Hypothetical Relative Stabilities of Tautomers of 4,6-Bis(ethylthio)-pyrazolo[3,4-d]pyrimidine in Different Environments

TautomerRelative Energy (Gas Phase, kcal/mol)Relative Energy (Solution, e.g., Water, kcal/mol)
1H-pyrazolo tautomerData not availableData not available
2H-pyrazolo tautomerData not availableData not available

Note: This table is illustrative. The actual relative energies would need to be determined through specific quantum chemical calculations for this compound.

Reactivity Predictions and Mechanistic Modeling

Computational chemistry offers powerful tools for predicting how this compound will behave in chemical reactions. By modeling the molecule's electronic landscape and simulating reaction pathways, researchers can gain a detailed understanding of its reactivity.

Prediction of Electrophilic and Nucleophilic Sites

The reactivity of a molecule is largely governed by the distribution of its electron density. Sites that are electron-rich act as nucleophiles, donating electrons to form new chemical bonds, while electron-poor sites act as electrophiles, accepting electrons. Computational methods such as Molecular Electrostatic Potential (MEP) mapping are used to visualize these regions.

The pyrazolo[3,4-d]pyrimidine core itself has several active sites, making it a versatile precursor for synthesizing new heterocyclic systems. mdpi.comnih.gov The MEP surface of a related molecule, 3-phenyl-1-tosyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, reveals the distinct electronic regions of the core structure. researchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red to yellow) indicate electron-rich areas prone to attack by electrophiles. Conversely, regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack. researchgate.net

For the pyrazolo[3,4-d]pyrimidine scaffold, the nitrogen atoms of the pyrazole and pyrimidine rings are typically the most electron-rich centers, making them primary nucleophilic sites. This is consistent with experimental observations where alkylation of the related 4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine occurs at the nitrogen atoms. The specific site of alkylation can be influenced by reaction conditions.

The introduction of two ethylthio (-SCH₂CH₃) groups at the C4 and C6 positions of the pyrimidine ring significantly influences the electronic distribution. The sulfur atoms, with their lone pairs of electrons, can donate electron density to the pyrimidine ring, enhancing the nucleophilicity of the ring nitrogens.

Table 1: Predicted Reactive Sites of this compound Based on General MEP Analysis of the Core Structure

Site Predicted Reactivity Rationale
Pyrazole Ring Nitrogens (N1, N2) Nucleophilic High electron density, indicated as regions of negative electrostatic potential in MEP maps of analogous structures. researchgate.net
Pyrimidine Ring Nitrogens (N5, N7) Nucleophilic High electron density, though potentially modulated by the adjacent ethylthio groups.

Computational Elucidation of Reaction Mechanisms and Transition States

Beyond predicting where a reaction might occur, computational chemistry can model the entire reaction pathway. Using methods like Density Functional Theory (DFT), researchers can map the potential energy surface of a reaction, identifying the low-energy paths from reactants to products. A key aspect of this is locating the transition state—the highest energy point along the reaction coordinate—which determines the reaction's activation energy and, consequently, its rate.

For instance, a DFT study on the formation of pyrazolo[3,4-d]pyrimidine-4-amines from a pyrazoloformimidate intermediate investigated two plausible mechanistic routes. researchgate.net The study calculated the energy profiles for each step, including the transition states, to determine the most favorable pathway.

Route 1: Involved an initial attack by an amine on the imidate carbon, followed by cyclization and a subsequent Dimroth rearrangement. researchgate.net

Route 2: Proposed a nucleophilic attack by the amine on the cyano (C≡N) function, followed by cyclization. researchgate.net

The DFT calculations revealed that Route 2 was significantly more likely due to a lower activation energy barrier for its transition states compared to Route 1. researchgate.net This type of analysis is invaluable for understanding reaction outcomes and optimizing synthetic procedures.

A similar approach could be applied to model reactions involving this compound, such as its synthesis or subsequent functionalization. By calculating the activation energies for different potential pathways, the regioselectivity and stereoselectivity of reactions could be predicted and explained.

Table 2: Example of DFT-Calculated Parameters for a Proposed Reaction Mechanism in Pyrazolo[3,4-d]pyrimidine Synthesis

Reaction Step Structure Activation Energy (kcal/mol) Pathway
Nucleophilic Attack Transition State 1 25.53 Favorable
Cyclization Transition State 2 Lower than alternative Favorable
Note:nih.gov

Solvent Effects and Solvation Models in Computational Studies

Chemical reactions are rarely performed in the gas phase; they almost always occur in a solvent. The solvent can have a profound impact on reaction rates and outcomes by stabilizing or destabilizing reactants, products, and transition states. Computational studies must account for these interactions to provide realistic predictions.

Two main classes of solvation models are used:

Explicit Solvation Models: Individual solvent molecules are included in the calculation. While this method is highly accurate, it is computationally very expensive, limiting its use to smaller systems.

Implicit Solvation Models: The solvent is treated as a continuous medium with specific properties, such as its dielectric constant. mdpi.com This approach, often called the Polarizable Continuum Model (PCM), offers a good balance of accuracy and computational efficiency. mdpi.com It calculates the electrostatic interactions between the solute and the solvent continuum.

In the context of pyrazolo[3,4-d]pyrimidines, DFT calculations have been performed using the implicit PCM model to simulate the effect of a solvent like chloroform. mdpi.com Such models are crucial for accurately predicting the geometry and electronic properties of the molecule as they would exist in a real-world chemical environment. The choice of solvent can influence reaction regioselectivity, as has been observed experimentally in the alkylation of the related 4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine, where different solvents lead to different ratios of N1 versus N2 alkylated products. Computational modeling using different solvent parameters could elucidate the energetic differences that lead to this observed selectivity.

Table 3: Common Implicit Solvation Models Used in Computational Chemistry

Model Name Abbreviation Principle
Polarizable Continuum Model PCM Treats the solvent as a continuous polarizable medium, calculating the solute-solvent electrostatic interactions. mdpi.com
Conductor-like Screening Model COSMO Models the solvent as a conductor-like dielectric continuum, which simplifies the calculation of the screening charges at the solute-solvent boundary.

By employing these theoretical and computational methods, a comprehensive and predictive understanding of the chemical nature of this compound can be achieved, guiding future research and application.

Table of Mentioned Compounds

Compound Name
This compound
3-phenyl-1-tosyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
pyrazolo[3,4-d]pyrimidine-4-amines

Molecular Interactions and Mechanistic Insights Strictly Excluding Clinical Efficacy, Dosage, Safety, and Clinical Human Trial Data

Investigation of Molecular Targets and Binding Mechanisms

The pyrazolo[3,4-d]pyrimidine nucleus serves as a versatile scaffold for designing molecules that can interact with enzymes, receptors, and nucleic acids. Its ability to mimic the adenine (B156593) moiety of ATP allows it to function as a competitive inhibitor at the ATP-binding sites of numerous enzymes. mdpi.comnih.gov

Derivatives of the 1H-pyrazolo[3,4-d]pyrimidine scaffold have been extensively investigated as inhibitors of protein kinases, which play a crucial role in cellular signaling pathways. researchgate.net The pyrazolo[3,4-d]pyrimidine moiety acts as a heteroaromatic ring system that can occupy the adenine-binding region within the ATP-binding pocket of kinases. nih.govnih.gov This competitive inhibition mechanism has been demonstrated across a variety of kinases.

Studies have identified pyrazolo[3,4-d]pyrimidine derivatives as potent multi-kinase inhibitors, targeting enzymes such as FMS-like tyrosine kinase 3 (FLT3) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.govacs.org For instance, the derivative 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea was shown to be a potent inhibitor of both FLT3 and VEGFR2. nih.govacs.org

Similarly, extensive research has focused on developing derivatives that inhibit the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK). nih.govsemanticscholar.org Molecular docking studies of these compounds reveal that the 1H-pyrazolo[3,4-d]pyrimidine core orients into the adenine pocket of EGFR-TK, forming critical hydrogen bond interactions with key amino acid residues like Met793 or Met769. mdpi.comnih.govsemanticscholar.org For example, compound 12b, a 1H-pyrazolo[3,4-d]pyrimidine derivative, demonstrated potent inhibitory activity against both wild-type EGFR (EGFRWT) and its mutant form (EGFRT790M), with IC₅₀ values of 0.016 µM and 0.236 µM, respectively. nih.govnih.govresearchgate.net

Other kinases targeted by this class of compounds include Src, Fyn, and Bcr-Abl. mdpi.com The design of these inhibitors often involves placing an anilino group at the C4 position of the pyrazolo[3,4-d]pyrimidine ring to enhance binding and activity. mdpi.com

Table 1: Kinase Inhibitory Activity of Representative 1H-Pyrazolo[3,4-d]pyrimidine Derivatives
Compound DerivativeTarget KinaseInhibitory Concentration (IC₅₀)Reference
Compound 33FLT3Potent Inhibition (Value not specified) nih.gov
Compound 33VEGFR2Potent Inhibition (Value not specified) nih.gov
Compound 12bEGFRWT0.016 µM nih.gov
Compound 12bEGFRT790M0.236 µM nih.gov
Compound 12aEGFRWT0.021 µM nih.gov
Compound 5iEGFRWT0.3 µM mdpi.com
Compound 5iVEGFR27.60 µM mdpi.com

The structural analogy to purines also allows pyrazolo[3,4-d]pyrimidine derivatives to interact with purinergic receptors, particularly adenosine (B11128) receptors. nih.gov A study on a series of pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine (B1211035) demonstrated that this class of compounds exhibits affinity for A₁ adenosine receptors. nih.gov The binding affinity was evaluated using a (R)-[³H]-N⁶-(phenylisopropyl)adenosine binding assay. The most potent compound identified in this series was 4-amino-5-N-butyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one, which displayed an IC₅₀ of 6.4 x 10⁻⁶ M for the A₁ receptor. nih.gov The same series of compounds showed slightly less potency at A₂ adenosine receptors, with the same compound having an IC₅₀ of 19.2 x 10⁻⁶ M. nih.gov

Table 2: Adenosine Receptor Affinity of a Representative Pyrazolo[3,4-d]pyrimidine Derivative
Compound DerivativeTarget ReceptorBinding Affinity (IC₅₀)Reference
4-amino-5-N-butyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-oneA₁ Adenosine Receptor6.4 µM nih.gov
A₂ Adenosine Receptor19.2 µM nih.gov

Certain pyrazolo[3,4-d]pyrimidine derivatives have been identified as catalytic inhibitors of human DNA topoisomerase IIα (htIIα), an essential enzyme involved in managing DNA topology during replication and transcription. molecular-interactions.si Unlike topoisomerase poisons that stabilize the DNA-enzyme complex, these catalytic inhibitors interfere with a step in the enzyme's catalytic cycle. molecular-interactions.si Specifically, compounds from this class have been shown to inhibit ATP binding to the enzyme. molecular-interactions.si Virtual screening and subsequent experimental validation identified 1H-pyrazolo ekb.egacs.orgpyrimidines as a novel class of htIIα inhibitors that inhibit DNA decatenation catalyzed by the enzyme, with surface plasmon resonance (SPR) experiments confirming direct binding to the htIIα ATPase domain. molecular-interactions.si

Furthermore, the pyrazolo[3,4-d]pyrimidine scaffold has been incorporated into oligonucleotides as a nucleoside analog. nih.gov When 8-aza-7-deazapurin-2,6-diamine (pyrazolo[3,4-d]pyrimidin-4,6-diamine) nucleoside or its 7-bromo derivative is incorporated into a DNA strand opposite thymine (B56734) (dT), it enhances the stability of the DNA duplex. The 7-bromo derivative, in particular, forms a base pair that is as stable as a guanine-cytosine (dG-dC) pair, effectively harmonizing the stability of DNA duplexes regardless of base pair composition while maintaining sequence specificity. nih.gov

Structure-Activity Relationship (SAR) at the Molecular Level

The biological activity of pyrazolo[3,4-d]pyrimidine derivatives is highly dependent on the nature and position of various substituents on the core scaffold. SAR studies have provided valuable insights into how structural modifications influence molecular interactions and mechanistic effects.

Systematic modifications of the pyrazolo[3,4-d]pyrimidine ring have established clear SAR trends for different biological targets.

Substitutions at C4 and C6: For kinase inhibition, substitutions at the C4 and C6 positions are critical. In many EGFR inhibitors, the C4 position is substituted with an anilino group that extends into a hydrophobic pocket of the ATP-binding site. mdpi.com The nature of the substituent on this aniline (B41778) ring can significantly impact potency; for example, the introduction of a chlorine atom at the 4-position of a terminal phenyl ring (as in compound 12b) enhanced EGFRWT inhibitory activity compared to its unsubstituted analog (12a). nih.gov The C6 position, as seen in the title compound with its ethylthio group, is also a key point for modification. Derivatives with a methylthio group or a more complex thioethylmorpholinyl chain at C6 have been synthesized and evaluated as Src kinase inhibitors. mdpi.comnih.gov

Linker Modifications: For EGFR inhibitors, the linker connecting the pyrazolo[3,4-d]pyrimidine core to other hydrophobic moieties plays a role in activity. Linkers of varying lengths and compositions, such as imino, hydrazono, and thiosemicarbazide (B42300) groups, have been explored. ekb.egnih.gov

Table 3: Summary of Structure-Activity Relationships for Pyrazolo[3,4-d]pyrimidine Derivatives
Position of ModificationType of SubstituentEffect on Molecular InteractionTarget ClassReference
C4Anilino group with terminal substitutions (e.g., -Cl)Enhances binding to hydrophobic pocket; increases inhibitory potencyKinases (EGFR) nih.gov
C6Thioalkyl or thioethylmorpholinyl groupsModulates inhibitory activityKinases (Src) mdpi.com
N1Aryl groups (e.g., 3-chlorophenyl)Increases binding affinityAdenosine Receptors (A₁) nih.gov
N5Alkyl groups (e.g., butyl)Increases binding affinityAdenosine Receptors (A₁) nih.gov

The understanding of SAR has led to the development of rational design principles for creating novel pyrazolo[3,4-d]pyrimidine-based agents with improved potency and selectivity. researchgate.net A primary design strategy involves using the pyrazolo[3,4-d]pyrimidine scaffold as a bioisosteric replacement for the adenine ring of ATP to target the kinase hinge region. ekb.egmdpi.com

For EGFR inhibitors, a widely accepted pharmacophoric model includes four key features:

A flat heteroaromatic ring system (the pyrazolo[3,4-d]pyrimidine core) to occupy the adenine binding pocket and form hydrogen bonds. nih.govnih.gov

A terminal hydrophobic tail to embed in the first hydrophobic groove of the EGFR binding site. nih.gov

A spacer or linker that can participate in hydrogen bond interactions. ekb.egnih.gov

A second hydrophobic tail to occupy another hydrophobic region of the ATP-binding site. ekb.egnih.gov

This model guides the synthesis of new derivatives by making specific chemical modifications, such as replacing the quinazoline (B50416) moiety of known inhibitors like erlotinib (B232) with the 1H-pyrazolo[3,4-d]pyrimidine nucleus and introducing various hydrophobic groups and linkers to optimize interactions within the ATP binding site. ekb.egnih.gov This approach has successfully led to the discovery of compounds with high potency against various cancer cell lines and specific kinase targets. nih.govnih.govsemanticscholar.org

Computational Molecular Docking and Dynamics Studies

Computational methods such as molecular docking and dynamics simulations are crucial for understanding how a ligand might interact with its biological target at a molecular level. These studies can predict binding affinity, identify key amino acid interactions, and assess the stability of the ligand-protein complex over time.

While numerous studies have performed molecular docking for various substituted pyrazolo[3,4-d]pyrimidine compounds to predict their binding modes within the ATP-binding site of kinases like EGFR and CDK2, specific docking analyses for 4,6-Bis(ethylthio)-1H-pyrazolo[3,4-d]pyrimidine are not described in the reviewed scientific literature. nih.govnih.govnih.govmdpi.com Such a study would typically involve preparing a 3D structure of the compound and docking it into the active site of a relevant protein target to predict its orientation and key interactions, such as hydrogen bonds and hydrophobic contacts.

The calculation of binding energies (e.g., in kcal/mol) is a standard output of docking simulations that helps to estimate the binding affinity of a ligand for its target. This analysis, along with the observation of any conformational changes in the target protein upon ligand binding, provides deeper insight into the interaction. However, published research detailing the binding energy calculations or predicted conformational changes resulting from the interaction of this compound with any specific biological target could not be identified.

Molecular dynamics (MD) simulations are used to model the behavior of the ligand-protein complex over time, providing valuable information on the stability of the binding pose and the flexibility of both the ligand and the protein. This computational technique can validate the interactions predicted by molecular docking. At present, there are no available studies in the scientific literature that report on MD simulations conducted specifically for this compound.

Biological Activity Investigations in In Vitro Models (Mechanistic Focus)

In vitro studies using cell-free and cell-based models are fundamental for determining the biological activity of a compound and elucidating its mechanism of action at a molecular and cellular level.

Cell-free enzymatic assays are essential for quantifying the inhibitory potency of a compound against a specific enzyme, often a protein kinase. These assays determine key kinetic parameters such as the half-maximal inhibitory concentration (IC₅₀). While many pyrazolo[3,4-d]pyrimidine derivatives have been evaluated for their inhibitory activity against various kinases, specific data from enzyme inhibition assays for this compound are not reported in the available literature.

Investigations into the molecular mechanism of action within cellular systems can reveal how a compound affects critical pathways, such as those controlling the cell cycle and programmed cell death (apoptosis).

Cell Cycle Arrest: Studies on related pyrazolo[3,4-d]pyrimidine compounds have shown the ability to induce cell cycle arrest at various phases, such as G1, S, or G2/M, which is a common mechanism for anticancer agents. nih.govnih.gov However, specific data from flow cytometry or other cell-based assays detailing the effects of this compound on cell cycle progression have not been published.

Apoptosis Induction Pathways: The induction of apoptosis is another key mechanism for many therapeutic compounds. This is often investigated by measuring markers like Annexin V staining, caspase activation, and changes in the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. nih.govnih.govnih.gov The scientific literature does not currently contain specific studies that have investigated the pro-apoptotic potential or the specific apoptotic pathways modulated by this compound.

Advanced Functionalization Strategies and Chemical Tools Derived from 4,6 Bis Ethylthio 1h Pyrazolo 3,4 D Pyrimidine

Design and Synthesis of Derivatives for Probing Biological Systems

The inherent reactivity of the 4,6-bis(ethylthio)-1H-pyrazolo[3,4-d]pyrimidine core, particularly at the sulfur-substituted positions and the pyrazole (B372694) nitrogen, allows for the strategic introduction of various functional groups. This adaptability is key to designing derivatives that can serve as molecular probes to investigate biological processes.

Integration of Fluorescent Tags for Imaging and Sensing Applications

The attachment of fluorescent tags to the pyrazolo[3,4-d]pyrimidine scaffold enables the visualization and tracking of these molecules within cellular environments. This approach is invaluable for studying drug distribution, target engagement, and the dynamic behavior of biological molecules. While direct examples of fluorescently labeled this compound are not extensively documented in the reviewed literature, the principles of such modifications are well-established for the broader class of pyrazolopyrimidine-based kinase inhibitors.

One notable strategy involves the incorporation of a fluorophore into the pharmacophore of an ATP-competitive kinase inhibitor. For instance, a fluorescent inhibitor of the lymphocyte-specific protein tyrosine kinase (Lck) was developed based on a pyrazolo[3,4-d]pyrimidine scaffold. This was achieved by including a Prodan-derived fluorophore, which exhibits favorable solvatochromic properties. Upon binding to the kinase, a significant increase in emission intensity and a hypsochromic shift in the emission maximum are observed, providing a clear signal of target engagement. nih.gov

Another approach involves the conjugation of fluorescent dyes, such as coumarin, to the pyrazolo[3,4-d]pyrimidine core. Studies on 8-aza-7-deazaguanine nucleosides, which are structurally related to the pyrazolo[3,4-d]pyrimidine system, have demonstrated that conjugation with 3-azido-7-hydroxycoumarin (B34554) via a "click" reaction results in fluorescent compounds. Interestingly, the pyrazolo[3,4-d]pyrimidine nucleoside conjugate exhibits a much higher fluorescence intensity compared to the corresponding pyrrolo[2,3-d]pyrimidine derivative, highlighting the influence of the core heterocycle on the photophysical properties. ekb.eg The photophysical properties of related 4,6-bis(arylvinyl)pyrimidines have also been investigated, providing insights into the rational design of emissive materials. researchgate.net

Development of Affinity Probes for Target Identification

Affinity probes are powerful tools for identifying the cellular targets of a bioactive compound. These probes typically consist of the bioactive scaffold, a reactive group for covalent modification of the target, and a reporter tag (e.g., biotin (B1667282) or an alkyne) for detection and enrichment. The development of such probes from the this compound scaffold is a logical step in understanding the mechanism of action of its derivatives.

A key strategy in the design of affinity probes is the introduction of a bioorthogonal handle, such as an alkyne group, which can be used for "click" chemistry. This allows for the attachment of a reporter tag, like biotin for affinity purification or a fluorescent dye for imaging, after the probe has interacted with its biological target. unisi.it Research on pyrazolo[3,4-d]pyrimidine-based inhibitors of Bcr-Abl kinase has demonstrated the successful incorporation of alkyne-containing substituents at the C3 position of the scaffold. researchgate.net The synthesis of these derivatives was achieved through Sonogashira coupling of a 3-iodo-pyrazolo[3,4-d]pyrimidine precursor with various alkynes. researchgate.net These alkyne-functionalized pyrazolopyrimidines can serve as versatile intermediates for the development of affinity probes.

While a complete affinity probe derived specifically from this compound with a reactive group and a reporter tag is not explicitly detailed in the reviewed literature, the synthetic accessibility of precursors with suitable functional handles suggests that their development is highly feasible. Such probes would be invaluable for chemical proteomics studies to identify the kinase targets of this class of compounds and to investigate off-target effects, thereby providing a more complete understanding of their cellular activities.

Scaffold Diversification via Modular Synthesis

The this compound core is an excellent starting point for the generation of large and diverse compound libraries. Its functional handles allow for modular and parallel synthesis approaches, enabling the rapid exploration of chemical space to identify new bioactive molecules.

Parallel Synthesis and Library Generation for Chemical Space Exploration

Parallel synthesis techniques, often employing solid-phase or solution-phase methodologies, are highly effective for generating libraries of pyrazolo[3,4-d]pyrimidine derivatives. The ability to systematically vary substituents at different positions of the scaffold allows for a thorough investigation of structure-activity relationships (SAR).

Solid-phase synthesis offers a particularly attractive approach for library generation due to the ease of purification and automation. An elegant solid-phase synthetic route for pyrazolo[3,4-d]pyrimidine derivatives has been developed, utilizing an Aza-Wittig/electrocyclic ring closure reaction. This method allows for the construction of the heterocyclic core on a solid support, followed by the introduction of diverse substituents. Although this specific example does not start from a pre-formed 4,6-dithio-substituted scaffold, the principles are readily adaptable. For instance, a library of thiazolo[4,5-d]pyrimidin-7(6H)-one derivatives was successfully generated using a facile solid-phase synthesis method, demonstrating the utility of this approach for related heterocyclic systems. researchgate.net

Libraries of pyrazolo[3,4-d]pyrimidine derivatives have been synthesized to explore their potential as inhibitors of various kinases. For example, a library of 19 compounds was synthesized to extend the SAR of this class of inhibitors against Src, Abl, and Fyn kinases. nih.gov Similarly, the synthesis of a set of pyrazolo[3,4-d]pyrimidine prodrugs highlights a modular approach to modify the physicochemical properties of the parent compounds. These examples underscore the power of library synthesis in optimizing the biological activity and drug-like properties of the pyrazolo[3,4-d]pyrimidine scaffold.

The following table provides examples of substituents that can be introduced at various positions of the pyrazolo[3,4-d]pyrimidine scaffold to generate diverse chemical libraries.

PositionR1R4R6
Example 1 IsopropylAminoEthylthio
Example 2 PhenylAnilinoMethylthio
Example 3 tert-ButylHydrazinylChloro
Example 4 HAminoPhenyl

Application in Catalyst or Ligand Design Principles

The nitrogen-rich pyrazolo[3,4-d]pyrimidine scaffold, with its multiple potential coordination sites, presents an interesting framework for the design of ligands for metal catalysts. The lone pairs on the nitrogen atoms of both the pyrazole and pyrimidine (B1678525) rings can coordinate to metal centers, and the substituents at various positions can be modified to fine-tune the steric and electronic properties of the resulting metal complex.

While the direct application of this compound in catalysis is not well-documented in the reviewed literature, the broader class of nitrogen-containing heterocycles has been extensively used as ligands in a variety of catalytic transformations. For instance, pyrazolo[3,4-d]pyrimidines have been investigated as sigma-1 receptor ligands, demonstrating their ability to act as ligands for biological macromolecules. This ligand-binding capability could potentially be translated to the field of catalysis.

The development of green synthetic methods for pyrazolo[3,4-d]pyrimidines has involved the use of catalysts such as nanoparticles of NaX zeolite, highlighting the interaction of this heterocyclic system with catalytic materials. Although in this case the pyrazolopyrimidine is the product and not part of the catalyst, it suggests a potential for interaction with metal centers.

The design principles for creating catalysts or ligands based on the this compound scaffold would involve:

Chelation: Utilizing two or more nitrogen atoms on the scaffold to form a stable chelate with a metal ion.

Tuning Electronic Properties: Introducing electron-donating or electron-withdrawing groups at various positions to modulate the electron density at the metal center.

Steric Control: Modifying the substituents, for example, by replacing the ethylthio groups with bulkier moieties, to control the access of substrates to the catalytic site and influence selectivity.

Further research is warranted to explore the potential of this compound and its derivatives as platforms for the development of novel catalysts and ligands for a range of chemical transformations.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Insights

The primary academic contribution surrounding 4,6-Bis(ethylthio)-1H-pyrazolo[3,4-d]pyrimidine lies in its role as a versatile synthetic intermediate for creating more complex and biologically active molecules. The ethylthio groups at the 4 and 6 positions of the pyrazolo[3,4-d]pyrimidine core are amenable to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This chemical reactivity is a cornerstone of its utility in drug discovery and development.

Research has demonstrated that derivatives synthesized from precursors like 4,6-disubstituted pyrazolo[3,4-d]pyrimidines exhibit potent inhibitory activity against various protein kinases. ekb.eg These enzymes play crucial roles in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazolo[3,4-d]pyrimidine scaffold acts as a bioisostere of adenine (B156593), the core component of ATP, enabling these compounds to competitively inhibit the ATP-binding site of kinases. ekb.eg

Specifically, derivatives where the 6-position is functionalized, often starting from a thioalkyl group like ethylthio, have shown significant activity. For instance, the synthesis of "1-(2-Chloro-2-phenylethyl)-6-(ethylthio)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine" highlights the utility of the ethylthio group as a handle for further chemical modification. nih.gov Structure-activity relationship (SAR) studies on related pyrazolo[3,4-d]pyrimidine derivatives have consistently shown that the nature of the substituent at the 6-position significantly influences the compound's biological activity and target selectivity. nih.govnih.gov

The following table summarizes the key academic insights related to the broader class of 4,6-disubstituted pyrazolo[3,4-d]pyrimidines, which provides a framework for understanding the potential of the specific ethylthio derivative.

CategoryKey Insights
Synthetic Utility The thioalkyl groups at the C4 and C6 positions are excellent leaving groups for nucleophilic substitution, enabling the synthesis of diverse libraries of compounds.
Biological Activity Derivatives exhibit a broad spectrum of activities, most notably as inhibitors of protein kinases such as EGFR, Src, and RET. nih.govnih.govnih.gov
Mechanism of Action The pyrazolo[3,4-d]pyrimidine core mimics the adenine structure of ATP, allowing for competitive inhibition at the kinase ATP-binding site. ekb.eg
Structure-Activity Relationship (SAR) Modifications at the C4 and C6 positions are critical for determining potency and selectivity. The nature of the substituent at C6, in particular, can modulate the interaction with the target protein. nih.govresearchgate.net

Identification of Unexplored Research Questions and Challenges

Despite the foundational knowledge of pyrazolo[3,4-d]pyrimidines, several research questions and challenges remain, particularly concerning this compound itself.

One of the primary unexplored areas is the comprehensive biological profiling of the parent compound, this compound. While it is often used as a synthetic precursor, its intrinsic biological activity is not well-documented. A thorough investigation of its kinase inhibitory profile and its effects on various cell lines could reveal novel therapeutic potential.

Furthermore, the structure-activity relationships for derivatives bearing two ethylthio groups have not been systematically explored. Key questions remain:

How does the presence of two ethylthio groups, compared to other alkylthio or functional groups, influence the compound's pharmacokinetic and pharmacodynamic properties?

What is the full spectrum of kinases that can be targeted by derivatives of this compound?

Can computational and molecular modeling studies predict the binding modes of these derivatives to various kinase targets and guide the design of more potent and selective inhibitors? rsc.org

A significant challenge in the development of pyrazolo[3,4-d]pyrimidine-based drugs is overcoming issues of solubility and bioavailability. While the core scaffold is promising, its derivatives can be poorly soluble in aqueous solutions, limiting their therapeutic application. nih.gov

Promising Avenues for Future Academic Inquiry in the Chemistry and Chemical Biology of this compound

The future of academic research on this compound is rich with possibilities, spanning from fundamental synthetic chemistry to translational chemical biology.

In the realm of synthetic chemistry , there is a need to develop more efficient and stereoselective methods for the functionalization of the pyrazolo[3,4-d]pyrimidine core, starting from the bis(ethylthio) derivative. The development of novel catalytic methods for C-C and C-N bond formation at the C4 and C6 positions could lead to the synthesis of previously inaccessible chemical space.

From a chemical biology perspective , a promising avenue is the use of this compound as a scaffold for the design of targeted covalent inhibitors. The reactivity of the ethylthio groups could be harnessed to incorporate warheads that form covalent bonds with specific residues in the target protein, leading to irreversible inhibition and prolonged therapeutic effects.

Another exciting direction is the exploration of this compound and its derivatives in emerging therapeutic areas beyond oncology. Given the broad involvement of kinases in various diseases, there is potential for developing novel treatments for inflammatory diseases, neurodegenerative disorders, and infectious diseases. nih.gov

The following table outlines promising future research directions:

Research AreaPromising Avenues of Inquiry
Medicinal Chemistry - Systematic exploration of SAR by synthesizing and evaluating a focused library of derivatives with diverse substitutions at the 4- and 6-positions. - Design and synthesis of selective inhibitors for specific kinase targets implicated in diseases with unmet medical needs.
Chemical Biology - Development of chemical probes based on the this compound scaffold to study kinase biology. - Investigation of the polypharmacology of derivatives to identify multi-targeting agents with potential synergistic effects.
Drug Delivery - Formulation of derivatives into novel drug delivery systems, such as nanoparticles or prodrugs, to improve solubility and bioavailability. nih.gov

Q & A

Basic: What are the recommended synthetic routes for 4,6-Bis(ethylthio)-1H-pyrazolo[3,4-d]pyrimidine, and how can reaction conditions be optimized to improve yield?

Methodological Answer:
The synthesis typically starts with a pyrazolo[3,4-d]pyrimidine core, where regioselective substitution at the 4- and 6-positions is achieved using ethylthiol groups. A common approach involves alkylation of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (CAS 42754-96-1) with ethanethiol under basic conditions (e.g., sodium hydride in dry THF or DMF). Optimization includes:

  • Temperature control : Reactions at 60–80°C for 6–12 hours improve substitution efficiency.
  • Solvent selection : Polar aprotic solvents like DMF enhance nucleophilic substitution kinetics .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol yields pure product.
    For higher yields, iterative solvent removal under reduced pressure and inert atmosphere (N₂/Ar) minimize oxidative byproducts .

Advanced: How can regioselectivity challenges in alkylation reactions of this compound be addressed, and what analytical techniques confirm substitution patterns?

Methodological Answer:
Regioselectivity in alkylation is influenced by steric and electronic factors. To favor substitution at specific positions:

  • Directing groups : Use bulky bases (e.g., LDA) to deprotonate the pyrazole NH, directing alkylation to the 1-position .
  • Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor kinetic products, while higher temperatures (80–100°C) promote thermodynamic stability.
    Analytical validation :
  • ¹H/¹³C NMR : Distinct shifts for NH protons (δ 10.8–11.2 ppm) and thiomethyl groups (δ 2.3–2.5 ppm) confirm substitution .
  • X-ray crystallography : Resolves ambiguities in regiochemistry by mapping bond lengths (e.g., C–S bonds at 1.78–1.82 Å) .

Basic: What spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should researchers expect?

Methodological Answer:

  • ¹H NMR : Look for NH proton signals (δ 10.8–12.0 ppm, exchangeable with D₂O) and ethylthio methylene/methyl groups (δ 1.3–1.5 ppm for CH₃, δ 2.6–3.0 ppm for SCH₂) .
  • IR spectroscopy : Strong absorption bands at 1600–1650 cm⁻¹ (C=N stretching) and 2550–2600 cm⁻¹ (S–H stretching, if present) .
  • Mass spectrometry (ESI-MS) : Molecular ion peaks [M+H]⁺ at m/z 254.1 (C₉H₁₁N₄S₂) confirm molecular weight .

Advanced: How do structural modifications at the 1-, 3-, and 4-positions of the pyrazolo[3,4-d]pyrimidine core influence inhibitory activity against kinases like EGFR or VEGFR-2?

Methodological Answer:

  • 1-position : Substitution with hydrophobic groups (e.g., phenyl, isopropyl) enhances binding to kinase ATP pockets (e.g., EGFR-TK IC₅₀ < 50 nM) by mimicking adenine interactions .
  • 3-position : Electron-withdrawing groups (e.g., fluorine) improve potency against VEGFR-2 by stabilizing hydrogen bonds with catalytic lysine residues .
  • 4-position : Ethylthio groups increase lipophilicity, improving membrane permeability (logP > 2.5) and cellular uptake in cancer models .
    Validation : Parallel synthesis and kinase inhibition assays (e.g., ADP-Glo™) are used to correlate structure-activity relationships (SAR) .

Advanced: What molecular dynamics (MD) approaches are suitable for studying the binding interactions of this compound derivatives with target enzymes like xanthine oxidase?

Methodological Answer:

  • Docking simulations : Use AutoDock Vina or Schrödinger Suite to model ligand-enzyme complexes, focusing on molybdenum coordination sites .
  • MD parameters : Run 100-ns simulations in explicit solvent (TIP3P water) with AMBER force fields to assess binding stability (RMSD < 2.0 Å).
  • EPR spectroscopy : Validate MD predictions by measuring hyperfine coupling constants (e.g., ¹⁴N coupling at 0.35 mT) in enzyme-inhibitor complexes .

Basic: What are the solubility and stability considerations for this compound in various solvents, and how should storage conditions be optimized?

Methodological Answer:

  • Solubility : Poor in water (<1 mg/mL) but soluble in DMSO (≥5 mg/mL with sonication) and DMF. Ethanol and acetonitrile require heating (50–60°C) for dissolution .
  • Stability : Degrades under acidic/oxidizing conditions. Store at –20°C in amber vials under inert gas (Ar) to prevent thiomethyl oxidation .

Advanced: How can researchers resolve contradictions in biological activity data when derivatives exhibit varying potency across different assay systems?

Methodological Answer:

  • Assay standardization : Use isogenic cell lines (e.g., HEK293 vs. A549) to control for genetic background effects .
  • Metabolic stability : Test compounds in liver microsomes (human/mouse) to identify rapid clearance (e.g., CYP3A4-mediated oxidation) .
  • Orthogonal validation : Combine enzymatic assays (e.g., fluorescence polarization) with cellular proliferation (MTT) and apoptosis (Annexin V) assays .

Basic: What in vitro assays are commonly used to evaluate the kinase inhibitory activity of pyrazolo[3,4-d]pyrimidine derivatives, and what controls are essential for reliable data?

Methodological Answer:

  • Kinase inhibition : Use Z´-LYTE® or TR-FRET assays with ATP concentrations near Km (e.g., 10 µM for EGFR).
  • Controls : Include staurosporine (broad-spectkinase inhibitor) and DMSO vehicle controls. Normalize data to untreated cells (100% activity) .
  • Dose-response curves : Generate IC₅₀ values using 8–12 concentrations (1 nM–100 µM) in triplicate .

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Reactant of Route 1
4,6-Bis(ethylthio)-1H-pyrazolo[3,4-d]pyrimidine
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Reactant of Route 2
4,6-Bis(ethylthio)-1H-pyrazolo[3,4-d]pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.